Methylaminomethyl-3,3-diphenylcyclopentane hydrochloride
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Overview
Description
Methylaminomethyl-3,3-diphenylcyclopentane hydrochloride is a chemical compound with a complex structure that includes a cyclopentane ring substituted with methylaminomethyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylaminomethyl-3,3-diphenylcyclopentane hydrochloride typically involves multiple steps, starting with the formation of the cyclopentane ring and subsequent substitution reactions to introduce the methylaminomethyl and diphenyl groups. Common reagents used in these reactions include cyclopentadiene, phenylmagnesium bromide, and methylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Methylaminomethyl-3,3-diphenylcyclopentane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methylaminomethyl group, where nucleophiles replace the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methylaminomethyl-3,3-diphenylcyclopentane hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and mechanisms of action in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methylaminomethyl-3,3-diphenylcyclopentane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Phenylephrine hydrochloride: A compound with a similar structure but different functional groups, used primarily as a decongestant.
Norepinephrine bitartrate: Another structurally related compound with distinct pharmacological properties.
Uniqueness
Methylaminomethyl-3,3-diphenylcyclopentane hydrochloride is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
39617-58-8 |
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Molecular Formula |
C19H24ClN |
Molecular Weight |
301.9 g/mol |
IUPAC Name |
1-(3,3-diphenylcyclopentyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C19H23N.ClH/c1-20-15-16-12-13-19(14-16,17-8-4-2-5-9-17)18-10-6-3-7-11-18;/h2-11,16,20H,12-15H2,1H3;1H |
InChI Key |
PQHVRLNMNDNONP-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCC(C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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